molecular formula C7H6BrF2N B1457724 2-Bromo-4-(1,1-difluoroethyl)pyridine CAS No. 1419221-58-1

2-Bromo-4-(1,1-difluoroethyl)pyridine

Cat. No. B1457724
M. Wt: 222.03 g/mol
InChI Key: QJQIOIGWMUPNLB-UHFFFAOYSA-N
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Description

“2-Bromo-4-(1,1-difluoroethyl)pyridine” is an organic compound that belongs to the pyridine family. It has a molecular weight of 222.03 .


Synthesis Analysis

The synthesis of “2-Bromo-4-(1,1-difluoroethyl)pyridine” involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves the reaction of the compound with carbon dioxide, providing the corresponding nicotinic acid .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(1,1-difluoroethyl)pyridine” is represented by the linear formula C7H6BrF2N . The InChI code for the compound is 1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid . It can also participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

“2-Bromo-4-(1,1-difluoroethyl)pyridine” is a liquid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes

  • Summary of the Application: This compound is used in the Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes. This process involves the coupling of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes using palladium catalysis .
  • Methods of Application: The reaction involves the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base. High yields in arylated heteroarenes were obtained .
  • Results or Outcomes: This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application 2: Building Block in Cross Coupling Reactions

  • Summary of the Application: 2-Bromopyridine is used as a building block in the formation of C−N bond by various cross coupling reactions .
  • Methods of Application: It is used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
  • Results or Outcomes: The outcomes of these reactions are not specified in the source .

properties

IUPAC Name

2-bromo-4-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQIOIGWMUPNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(1,1-difluoroethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, M Bugera, AA Klipkov… - The Journal of …, 2021 - ACS Publications
A general approach to fluorinated (hetero)aromatic derivatives is elaborated. The key reaction is a deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF 4 ). In …
Number of citations: 11 pubs.acs.org

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